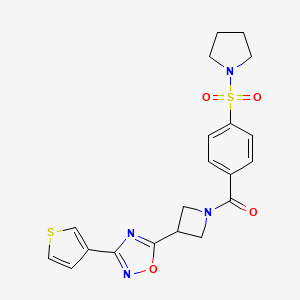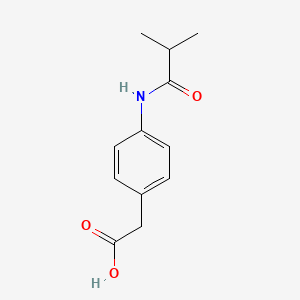
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic compound of interest in the field of medicinal chemistry. Its unique structural components make it a candidate for various research applications.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction process:
Synthesis of the pyrrolidine derivative by reacting pyrrolidine with sulfonyl chloride.
Formation of the oxadiazole ring via cyclization reactions.
Coupling the thiophene derivative with the azetidin-1-yl component.
Final step involves combining all the synthesized parts under controlled conditions to form the methanone derivative.
Industrial Production Methods: Scaling up this compound for industrial production typically involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield while ensuring purity. Industrial methods also focus on cost-effective starting materials and environmentally friendly processes.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often resulting in the formation of sulfone or sulfoxide derivatives.
Reduction: : Reduction can target the ketone group, leading to the corresponding alcohol.
Substitution: : The presence of reactive sites allows for various substitution reactions, especially on the phenyl and thiophene rings.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly used reagents include sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions vary, but often involve using halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products Formed: The major products depend on the reaction type:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: A variety of functionalized derivatives depending on the introduced substituent.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in synthetic chemistry, allowing the construction of more complex molecules with potential bioactivity.
Biology and Medicine: In biological research, it has shown promise in preliminary studies for its potential therapeutic effects. Its structural features enable it to interact with biological targets, making it a candidate for drug development.
Industry: Industrial applications include its use as a starting material for the synthesis of more advanced materials, potentially in the fields of electronics and advanced polymers.
作用機序
Molecular Targets and Pathways: This compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism may involve binding to enzymes or receptors, thereby influencing biochemical pathways related to its structure.
類似化合物との比較
Similar Compounds: Compounds such as (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(2-(thiophen-3-yl)azetidin-1-yl)methanone and (4-(Morpholin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone share structural similarities.
Uniqueness: What sets (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone apart is its specific arrangement of functional groups, which can result in unique biological and chemical properties, making it a distinctive candidate for further research.
And there you have it—a detailed look at this fascinating compound! What's next on our agenda?
特性
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c25-20(14-3-5-17(6-4-14)30(26,27)24-8-1-2-9-24)23-11-16(12-23)19-21-18(22-28-19)15-7-10-29-13-15/h3-7,10,13,16H,1-2,8-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIQGHSRTXOBPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CSC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)
![2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide](/img/structure/B2389045.png)
![2-[Benzyl(methyl)carbamoyl]benzoic acid](/img/structure/B2389047.png)

![(2E)-2-(4-chlorophenyl)-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2389050.png)
![N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2389051.png)

![3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2389056.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)

![N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide](/img/structure/B2389064.png)
![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)

